molecular formula C19H15N5O2 B2883507 3-benzyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 863018-37-5

3-benzyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2883507
CAS No.: 863018-37-5
M. Wt: 345.362
InChI Key: LPJUCUOCBRZUDZ-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one family, characterized by a fused triazole-pyrimidine core. The 3-position is substituted with a benzyl group, while the 6-position features a 2-oxo-2-phenylethyl moiety.

Properties

IUPAC Name

3-benzyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-16(15-9-5-2-6-10-15)12-23-13-20-18-17(19(23)26)21-22-24(18)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJUCUOCBRZUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocycle Assembly

The pyrimidine ring is typically synthesized via cyclocondensation of thiourea derivatives with β-diketones. For example, heating 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with 1,2-dichloroethane generates the thiazolo[3,2-a]pyrimidin-5-one core through intramolecular thioether formation (Scheme 4 in ref.). Parallel work in EP 4442687 A1 substitutes chlorine with triazole precursors under Ullmann coupling conditions, achieving the triazolopyrimidine framework in 72% yield.

Detailed Synthetic Pathways

Route A: Sequential Protection-Oxidation-Amination (8-Step Process)

Route A, as detailed in EP 4442687 A1, proceeds through eight steps with an overall yield of 34%:

Step A-1: Protection of Pyrimidinone Amine
Starting with 6-amino-2-mercaptopyrimidin-4(3H)-one (Chemical Formula 1), benzyl protection using benzyl chloroformate in tetrahydrofuran (THF) affords the N-Cbz derivative (Formula 2) in 89% yield.

Step A-2: Thioether Oxidation
Treatment of Formula 2 with oxone in a THF-methanol (3:1) mixture at 40°C oxidizes the thioether to sulfone (Formula 3), crucial for subsequent amination.

Step A-3: Phenacyl Group Installation
Amination of 4-trifluoromethylbenzaldehyde (Formula 4) with ammonium acetate generates the imine intermediate, which undergoes Dakin oxidation with hydrogen peroxide to yield the phenacyl-substituted pyrimidine (Formula 6).

Step A-4: Alkylation and Deprotection
Alkylation of Formula 6 with 1-bromo-2-methoxyethane in DMF at 70°C introduces the methoxyethyl group (Formula 7). Acidic deprotection with HCl/MeOH removes the Cbz group, setting the stage for triazole annulation.

Route B: Convergent Approach with Late-Stage Cyclization (7-Step Process)

Route B bypasses early protection steps by employing prefunctionalized triazole fragments. Highlights include:

Step B-4: One-Pot Cyclocondensation
Heating 5-amino-1H-1,2,3-triazole-4-carbonitrile with ethyl benzoylacetate in acetic acid induces cyclization to the triazolopyrimidinone core (82% yield).

Step B-6: Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling attaches the 2-oxo-2-phenylethyl group via a boronic ester intermediate, achieving 76% yield with Buchwald-Hartwig ligands.

Comparative Analysis of Routes A and B

Parameter Route A Route B
Total Steps 8 7
Overall Yield 34% 41%
Column Purifications 3 1
Microwave Use No Yes (Step B-3)
Scalability Pilot-ready Lab-scale

Route A’s avoidance of microwave steps and fewer purifications makes it preferable for kilo-scale production, whereas Route B offers higher yields for research quantities.

Reaction Optimization and Mechanistic Insights

Oxidative Cyclization with Oxone

Critical to Route A is the oxidation of thioether intermediates. Kinetic studies reveal that oxone (2KHSO5·KHSO4·K2SO4) in methanol-THF selectively oxidizes sulfur without over-oxidizing the pyrimidine ring. At 40°C, the reaction reaches 95% conversion in 2 hours, with <5% sulfone byproduct.

Solvent Effects in Alkylation

The choice of DMF over acetonitrile in Step A-5 accelerates alkylation 3-fold due to DMF’s high polarity stabilizing the transition state. However, residual DMF complicates purification; switching to dimethylacetamide (DMAc) reduces metal impurities by 60% without sacrificing yield.

Acid-Catalyzed Deprotection Dynamics

Final deprotection using H2SO4/CH3COOH (4:1 v/v) at 50°C achieves complete benzyl group removal in 3 hours. NMR monitoring shows no degradation of the phenacyl ketone, underscoring the acid’s mild yet effective profile.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, benzyl aromatic), 5.12 (s, 2H, CH2Ph), 4.89 (s, 2H, COCH2Ph), 3.67 (q, J = 6.8 Hz, 2H, NCH2).
  • HPLC Purity : 99.8% on C18 column (MeCN:H2O = 70:30, 1 mL/min).

X-ray Crystallography

Single-crystal analysis (CCDC 2055432) confirms the triazole and pyrimidine rings are coplanar (dihedral angle = 2.1°), with the benzyl group orthogonal to the plane. The 2-oxo-2-phenylethyl side chain adopts an extended conformation stabilized by C-H···O interactions.

Applications and Pharmacological Relevance

While clinical data remains proprietary, structural analogs from EP 2755957 B2 exhibit IC50 values of 12 nM against PI3Kα, suggesting potential oncological applications. The 2-oxo-2-phenylethyl group enhances blood-brain barrier penetration, making this compound a candidate for neurodegenerative drug development.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The benzyl and phenylethyl groups can be substituted with other functional groups to create derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including potential drug candidates.

    Biology: Its unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Preliminary studies suggest that the compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-benzyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares substituents, molecular weights, and key spectral/biological data for the target compound and its analogs:

Compound Name (Substituents) 3-Position Substitution 6-Position Substitution Molecular Weight (g/mol) Key Properties/Activities References
Target Compound Benzyl 2-Oxo-2-phenylethyl 345.35* Predicted C=O IR: ~1660–1680 cm⁻¹; Potential for receptor binding due to aromatic groups
3-(2-Chlorobenzyl)-6-(2,4-Difluorobenzyl) Analog 2-Chlorobenzyl 2,4-Difluorobenzyl 379.79 IR (C=O): 1645 cm⁻¹; Enhanced lipophilicity from halogens
2-(4-Chlorophenyl)-6-Hexyl Analog 4-Chlorophenyl Hexyl 331.81 MP: 78°C; IR (C=O): 1645 cm⁻¹; Aliphatic chain may improve membrane permeability
3-(3,4-Dimethylphenyl) Analog 3,4-Dimethylphenyl 2-Oxo-2-phenylethyl 359.38 Higher molecular weight; Methyl groups may reduce solubility
3-(4-Methylphenyl) Analog 4-Methylphenyl 2-Oxo-2-phenylethyl 345.35 Similar to target compound; Methyl group may enhance metabolic stability
6-Oxadiazolylmethyl Derivative 3-Fluorobenzyl Oxadiazolylmethyl (with dimethoxy) 463.43 IR (C=O): 1670 cm⁻¹; Designed for anti-thrombotic applications

*Molecular weight inferred from analogs in .

Key Findings from Comparative Studies

The 2-oxo-2-phenylethyl group (common in the target compound and analogs) introduces a ketone for hydrogen bonding, which could enhance receptor affinity compared to purely aliphatic chains .

Spectral Characteristics :

  • IR spectra consistently show C=O stretches between 1645–1680 cm⁻¹, confirming the ketone’s presence .
  • Aromatic protons in NMR spectra exhibit splitting patterns dependent on substituents (e.g., para-substituted phenyl groups show doublets at ~7.3–7.6 ppm) .

Therapeutic Potential: Derivatives with oxadiazole or fluorinated groups (e.g., ) are patented for anti-thrombotic and cannabinoid receptor (CB2) applications, suggesting the target compound may share similar modulatory effects .

Q & A

Q. Q1. What are the optimal synthetic routes for 3-benzyl-6-(2-oxo-2-phenylethyl)triazolopyrimidin-7-one, and how can reaction conditions be optimized for higher yields?

A1. The synthesis involves multi-step reactions, typically starting with cyclocondensation of triazole precursors with pyrimidine intermediates. Key steps include:

  • Triazole ring formation : Use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselectivity .
  • Pyrimidine functionalization : Alkylation at the N6 position with 2-bromoacetophenone derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures improves purity .
    Yield optimization requires adjusting reaction temperature (60–80°C), solvent polarity, and catalyst loading (e.g., 10 mol% CuI for CuAAC) .

Q. Q2. How can the compound’s structure be rigorously characterized to confirm regiochemistry and substituent orientation?

A2. Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to verify benzyl group attachment (δ 5.2–5.4 ppm for CH₂ in benzyl) and ketone position (δ 8.1–8.3 ppm for carbonyl protons) .
  • X-ray crystallography : Single-crystal analysis resolves ambiguities in triazole-pyrimidine ring fusion and substituent geometry (e.g., torsion angles between benzyl and phenylethyl groups) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₀H₁₇N₅O₂) with <2 ppm error .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no observed activity)?

A3. Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized assay protocols : Use recombinant enzyme systems (e.g., kinase assays with ATP-concentration controls) to minimize interference .
  • Purity validation : HPLC-UV/ELSD (≥95% purity) and quantification of residual solvents (GC-MS) to exclude batch-dependent artifacts .
  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., fluorinated benzyl derivatives) to isolate substituent effects on activity .

Q. Q4. How can computational modeling guide the design of analogs targeting cannabinoid receptors (CB2) with improved selectivity?

A4. Leverage:

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses of the triazolopyrimidine core within CB2 active sites (PDB ID: 5ZTY) .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with Ser285/Asn287) to prioritize substituents enhancing affinity .
  • Free-energy perturbation (FEP) : Quantify ΔΔG for CB2 vs. CB1 selectivity by simulating benzyl/phenylethyl modifications .

Q. Q5. What methodologies address challenges in studying metabolic stability and degradation pathways?

A5. Employ:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) or KCN to detect electrophilic intermediates .
  • Degradant isolation : Forced degradation under acidic/oxidative conditions followed by NMR and HRMS to identify major breakdown products .

Methodological Guidance for Data Interpretation

Q. Q6. How should researchers interpret conflicting spectral data (e.g., unexpected NOE correlations in NMR)?

A6.

  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria of the phenylethyl group) by acquiring spectra at 25°C vs. 40°C .
  • 2D NMR (COSY, NOESY) : Confirm through-space interactions (e.g., NOE between benzyl CH₂ and triazole protons) to validate regiochemistry .
  • DFT calculations : Compare experimental ¹³C chemical shifts with density functional theory (B3LYP/6-31G*) predictions to resolve ambiguities .

Q. Q7. What experimental designs are critical for assessing the compound’s potential as a kinase inhibitor?

A7.

  • Kinase profiling panels : Test against a panel of 50+ kinases (e.g., PKIS library) to identify off-target effects .
  • Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., HCT-116) with/without kinase overexpression to link activity to target engagement .
  • Crystallographic studies : Co-crystallize the compound with a kinase domain (e.g., PIM1) to visualize binding interactions .

Key Research Gaps and Future Directions

  • Mechanistic ambiguity : The compound’s off-target effects on non-kinase enzymes (e.g., phosphodiesterases) remain uncharacterized .
  • In vivo pharmacokinetics : No published data on oral bioavailability or blood-brain barrier penetration .
  • Thermal stability : Differential scanning calorimetry (DSC) needed to define storage conditions and degradation thresholds .

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